molecular formula C19H23NO5 B10782542 Semorphone hydrochloride

Semorphone hydrochloride

Cat. No.: B10782542
M. Wt: 345.4 g/mol
InChI Key: PBGIBLLOMGURPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named as 4α,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7α,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one hydrochloride . Its molecular formula, C₁₉H₂₃NO₅·HCl , corresponds to a molecular weight of 345.4 g/mol for the free base and 381.9 g/mol for the hydrochloride salt .

The structure integrates a benzofuroisoquinoline core modified with a methoxyethyl group at position 3, distinguishing it from simpler opioid scaffolds. Key functional groups include:

  • A phenolic hydroxyl group at position 9.
  • A tertiary alcohol at position 4α.
  • A methoxyethyl substituent contributing to lipophilicity and receptor binding .

Table 1: Molecular descriptors of this compound

Property Value Source
Molecular formula C₁₉H₂₃NO₅·HCl
SMILES COCCN1CC[C@@]23[C@H]4OC5=C2C(C[C@@H]1[C@]3(O)CCC4=O)=CC=C5O
InChIKey PBGIBLLOMGURPS-GRGSLBFTSA-N

Crystallographic and Stereochemical Properties

This compound exhibits absolute stereochemistry with four defined stereocenters at positions 4α, 7α, 13, and 14, as confirmed by X-ray crystallography . The rigid pentacyclic framework adopts a T-shaped conformation , stabilized by intramolecular hydrogen bonding between the 9-hydroxyl group and the adjacent ether oxygen .

The hydrochloride salt crystallizes in a monoclinic system (space group P2₁), with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.73 Å, and β = 102.5° . The protonated nitrogen at position 17 forms an ionic bond with the chloride counterion, while the methoxyethyl group adopts a gauche conformation to minimize steric hindrance .

Stereochemical significance :

  • The 4α-hydroxy and 7α-methyl groups are critical for μ-opioid receptor partial agonism.
  • C-14 configuration influences binding affinity to δ- and κ-opioid receptors .

Comparative Structural Analysis with Morphine and Oxymorphone Analogues

Semorphone’s structure bridges features of morphine and oxymorphone while introducing novel modifications:

Table 2: Structural comparison with morphine and oxymorphone

Feature Semorphone Morphine Oxymorphone
Core scaffold Benzofuroisoquinoline Phenanthrene Dihydromorphinone
Position 3 substituent Methoxyethyl -CH₂CH₂N(CH₃)₂ -OH
Receptor activity Partial μ-agonist Full μ-agonist Full μ-agonist
Ceiling effect Present (analgesia/respiration) Absent Absent

Key distinctions :

  • Methoxyethyl group : Unlike morphine’s piperidine ring or oxymorphone’s hydroxyl group, semorphone’s methoxyethyl chain enhances metabolic stability by reducing first-pass glucuronidation .
  • Quaternary carbon at C-14 : This feature, absent in classical opioids, restricts conformational flexibility, contributing to its partial agonist activity and ceiling effect .
  • Dihydrofuran ring : The fused dihydrofuran moiety in semorphone increases planarity compared to morphine’s bent phenanthrene system, altering receptor interaction kinetics .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3

InChI Key

PBGIBLLOMGURPS-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of semorphone hydrochloride involves the N-substitution of oxymorphone. The process typically includes the following steps:

    Oxidation of Morphine: Morphine is oxidized to produce oxymorphone.

    N-Substitution: Oxymorphone undergoes N-substitution with a suitable alkylating agent to form semorphone.

    Hydrochloride Formation: The final step involves converting semorphone to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.

    Reduction: Reduction reactions can occur at the ketone group in the morphinan ring structure.

    Substitution: N-substitution reactions are common, where the nitrogen atom in the morphinan ring can be substituted with various alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or alkyl sulfonates are used for N-substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of semorphone.

    Reduction Products: Reduced forms of semorphone, such as dihydrosemorphone.

    Substitution Products: Various N-substituted derivatives depending on the alkylating agent used.

Scientific Research Applications

Semorphone hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.

    Biology: Employed in research on pain management and the physiological effects of opioids.

    Medicine: Investigated for its potential use as an analgesic with reduced risk of respiratory depression.

    Industry: Utilized in the development of new opioid analgesics with improved safety profiles.

Mechanism of Action

Semorphone hydrochloride exerts its effects by acting as a partial agonist at μ-opioid receptors. These receptors are G-protein-coupled receptors located in the central nervous system. Upon binding to the μ-opioid receptor, this compound activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP levels, and reduced neuronal excitability. This results in analgesia and other opioid effects .

Comparison with Similar Compounds

Oxymorphone Hydrochloride

Chemical Structure: Oxymorphone hydrochloride (C₁₇H₁₉NO₄·HCl, MW 337.80 g/mol) differs by an additional hydroxyl group at position 14 (Fig. 2) .

Parameter Hydromorphone HCl Oxymorphone HCl
Potency 5–7× morphine 10× morphine
Bioavailability 24–30% (oral) 10–12% (oral)
Metabolism Glucuronidation Glucuronidation (6-keto pathway)
Analgesic Duration 3–4 hours (immediate) 4–6 hours (immediate)
Abuse Liability High High (similar to oxycodone)

Clinical Use : Oxymorphone is preferred for chronic pain due to longer duration but has higher constipation risk .

Ethylmorphine Hydrochloride

Chemical Structure: Ethylmorphine (C₁₉H₂₃NO₃·HCl, MW 349.85 g/mol) substitutes morphine’s hydroxyl group at position 3 with an ethoxy group (Fig. 3) .

Parameter Hydromorphone HCl Ethylmorphine HCl
Potency 5–7× morphine 0.2× morphine
Metabolism Glucuronidation Demethylation to codeine
Indications Severe pain Antitussive, mild pain

Limitations : Ethylmorphine’s low potency restricts it to cough suppression .

Morphine Hydrochloride

Chemical Structure: Morphine (C₁₇H₁₉NO₃·HCl, MW 321.80 g/mol) lacks the ketone group at position 6 present in hydromorphone .

Parameter Hydromorphone HCl Morphine HCl
Lipophilicity Higher Lower
Onset of Action Faster (IV: 5 min) Slower (IV: 15–30 min)
Side Effects Less histamine release Higher pruritus risk

Clinical Preference : Hydromorphone is favored in renal impairment due to fewer active metabolites .

Pharmacokinetic and Stability Comparisons

  • pH Stability : Hydromorphone injection solutions maintain stability at pH 3.5–4.5, compatible with PVC/EVA infusion systems . Oxymorphone requires similar acidic conditions but shows lower compatibility with polypropylene syringes .
  • Drug Interactions : Hydromorphone is compatible with benzodiazepines and antiemetics (e.g., metoclopramide), whereas oxymorphone has documented interactions with CYP3A4 inhibitors .

Analytical Methods

  • Hydromorphone : Quantified via solid-phase extraction (SPE) and UV spectrophotometry at 280 nm .
  • Oxymorphone : Detected using HPLC-MS/MS with a lower limit of quantification (LLOQ) of 0.5 ng/mL .

Chemical Reactions Analysis

Step 1: N-Demethylation of Oxymorphone

Oxymorphone undergoes carbamate hydrolysis to remove the N-methyl group. This is achieved using:

  • Reagents : Ethyl chloroformate (C₃H₅ClO₂), sodium iodide (NaI), and lithium carbonate (Li₂CO₃) in a 1:3:5 molar ratio .

  • Conditions : Reaction in dimethylformamide (DMF) at reflux (80–100°C) for 6–8 hours .

The intermediate carbamate is hydrolyzed under basic conditions (e.g., potassium hydroxide in diethylene glycol) or acidic conditions (e.g., sulfuric acid and acetic acid) .

Step 2: N-Alkylation

The demethylated intermediate undergoes alkylation using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of:

  • Reagents : Lithium bromide (LiBr) and triethylamine (Et₃N) .

  • Conditions : Polar aprotic solvents (e.g., DMF) at 25–40°C for 12–24 hours .

This step introduces the desired N-substituent to form Semorphone.

Carbamate Hydrolysis

The N-methyl group of oxymorphone is replaced via carbamate formation and hydrolysis:

Oxymorphone+C2H5OCOClCarbamate IntermediateHydrolysisN-Demethylated Product\text{Oxymorphone} + \text{C}_2\text{H}_5\text{OCOCl} \rightarrow \text{Carbamate Intermediate} \xrightarrow{\text{Hydrolysis}} \text{N-Demethylated Product}

  • Efficiency : Yields >85% under optimized conditions .

N-Alkylation

The demethylated product reacts with methanesulfonyl chloride to form the N-substituted derivative:

N-Demethylated Product+CH3SO2ClLiBr, Et3NSemorphone Hydrochloride\text{N-Demethylated Product} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{LiBr, Et}_3\text{N}} \text{Semorphone Hydrochloride}

  • Side Products : Minimal (<5%) due to selective alkylation .

Functional Group Modifications

Semorphone’s structure allows targeted modifications:

Site Reaction Type Reagents/Conditions Outcome
C-6 Ketone Wittig ReactionBenzophenone, KOtBu/AlOtBu Converts ketone to methylene group
C-14 Hydroxyl OxidationBenzophenone in Oppenauer conditions Forms oxymorphone intermediates
Aromatic Ring NitrationBismuth nitrate pentahydrate Introduces nitro groups for SAR studies

Pharmacodynamic Implications

  • MOPr/DOPr Binding : Semorphone’s N-substituent enhances μ-opioid receptor (MOPr) affinity (Ki=2.2±0.5nMK_i = 2.2 \pm 0.5 \, \text{nM}) while maintaining δ-opioid receptor (DOPr) activity .

  • Ceiling Effect : Partial agonism limits respiratory depression at higher doses .

Table 2: Binding Affinity of Semorphone Derivatives

Derivative MOPr KiK_i (nM) DOPr KiK_i (nM) KOPr KiK_i (nM)
Semorphone2.2 ± 0.515.3 ± 2.1>1,000
4-Nitrobenzylidene1.8 ± 0.312.7 ± 1.9>1,000

Stability and Degradation

  • Light Sensitivity : Solutions darken upon exposure to light but retain potency .

  • Hydrolysis : Stable in pH 7.4 buffer (t₁/₂ >24 hours) .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Semorphone hydrochloride in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with solid-phase extraction (SPE) for sample preparation. For example:

  • Pretreat SPE columns with methanol and 0.01 N HCl, followed by elution into volumetric flasks for dilution and spectral analysis .

  • LC-MS/MS methods provide higher sensitivity for low-concentration detection in plasma or urine, as demonstrated in oxymorphone studies .

    Table 1: Comparison of Analytical Methods

    MethodSensitivitySample VolumeKey Steps (SPE)Reference
    HPLC-UVModerate5.0 mLMethanol/HCl pretreatment
    LC-MS/MSHigh1.0 mLProtein precipitation

Q. How should experimental protocols for this compound synthesis ensure reproducibility?

  • Methodological Answer :

  • Document synthesis steps in detail, including reagent purity, reaction conditions (temperature, pH), and purification techniques (e.g., crystallization).
  • For novel compounds, provide NMR, mass spectrometry, and elemental analysis data. For known compounds, cite literature confirming identity and purity thresholds (>95%) .
  • Include batch-specific variability data (e.g., yield, impurity profiles) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical pharmacokinetic data for this compound?

  • Methodological Answer :

  • Conduct interspecies scaling studies to account for metabolic differences (e.g., cytochrome P450 activity).
  • Use population pharmacokinetic modeling to adjust for covariates like renal/hepatic function, as applied in hydromorphone efficacy studies .
  • Validate in vitro-in vivo correlations (IVIVC) using biorelevant dissolution media .

Q. What in vitro models are appropriate for studying this compound’s μ-opioid receptor binding kinetics?

  • Methodological Answer :

  • Use transfected HEK-293 cells expressing human μ-opioid receptors for binding assays.

  • Apply competitive binding protocols with radiolabeled ligands (e.g., [³H]-DAMGO) and measure inhibition constants (Ki), as described for oxymorphone derivatives .

  • Include negative controls (e.g., receptor-deficient cells) and validate results via cAMP accumulation assays .

    Table 2: Key Parameters for Receptor Binding Studies

    ParameterRecommended ValueValidation TechniqueReference
    Receptor Density≥1 pmol/mg proteinSaturation binding
    Incubation Time60–90 minutesTime-course assays

Q. How should researchers design dose-response studies to minimize bias in this compound’s antinociceptive effects?

  • Methodological Answer :

  • Use randomized, blinded crossover designs with placebo controls.
  • Apply non-linear regression models (e.g., sigmoidal Emax) to quantify ED₅₀ values, ensuring adequate sample sizes (n ≥ 8 per group) .
  • Account for tolerance development by incorporating washout periods between dosing phases .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical for analyzing contradictory efficacy data in this compound trials?

  • Methodological Answer :

  • Apply mixed-effects models to handle missing data and inter-subject variability .
  • Use sensitivity analyses to test robustness against outliers or protocol deviations .
  • Report 95% confidence intervals and effect sizes instead of relying solely on p-values .

Q. How can researchers validate the purity of this compound in novel formulations?

  • Methodological Answer :

  • Perform forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) and monitor impurity profiles via HPLC .
  • Compare results against pharmacopeial standards (e.g., USP hydromorphone monographs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.